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Compound of Interest |

2-Chloro-N,N-diethylethylamine-
Compound Name:
d10 Hydrochloride
CAS No.: 1092978-87-4
Cat. No.: B570031
\ J

CAS: 1092978-87-4 Formula: CeHsD10CI2N (Hydrochloride Salt) Molecular Weight: 182.15
g/mol [1]

Executive Summary

2-Chloro-N,N-diethylethylamine-d10 hydrochloride (CDEA-d10) is the fully deuterated
isotopologue of the nitrogen mustard precursor 2-chloro-N,N-diethylethylamine. While the non-
deuterated parent compound is a potent alkylating agent and a chemical warfare simulant, the
d10 variant serves a critical role in pharmaceutical bioanalysis. It is primarily utilized as an
Internal Standard (IS) for the quantification of drugs containing the diethylaminoethyl moiety
(e.g., Amiodarone metabolites, antihistamines) and for studying the metabolic stability of
alkylating agents.

Critical Technical Insight: The utility of CDEA-d10 is defined by its solution-phase dynamics. In
neutral or basic aqueous media, it spontaneously cyclizes to form a highly reactive aziridinium
ion. This behavior mandates strict pH control during handling to prevent standard degradation
and accidental alkylation of biological matrices.

Chemical Profile & Isotopic Integrity
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Property Specification Technical Note
2-Chloro-N,N- The "d10" refers to two fully
Chemical Name bis(pentadeuteroethyl)ethana deuterated ethyl groups (-
mine HCI C2Ds).
White to off-white crystalline Highly hygroscopic; store in
Appearance _ _
solid desiccator.

WARNING: Rapidly degrades

Solubility Water, Methanol, DMSO ) ) o
in neutral water via cyclization.
Essential to prevent "cross-
Isotopic Purity =99 atom % D talk" in MS channels (M+0
interference).
] ] ) Decomposition often occurs
Melting Point 208-210 °C (lit. for parent) )
upon melting.
) Protonated form (HCI salt) is
pKa ~8.5 (Amine)

stable; free base is reactive.

Safety & Handling: The "Mustard" Factor

Hazard Classification:FATAL if swallowed, inhaled, or in contact with skin.[2] Vesicant
(Blistering Agent).

Although CDEA-d10 is a research standard, it retains the alkylating toxicity of the parent
nitrogen mustard class.

Mechanism of Toxicity

The compound acts as a monofunctional alkylating agent. Upon contact with physiological pH
(7.4), the free amine displaces the chloride ion to form an electrophilic aziridinium ring. This
ring attacks DNA (guanine N7 position) and proteins, causing cytotoxicity and blistering.

Mandatory Containment Protocol

e Engineering Controls: Handle only in a certified Class Il Biological Safety Cabinet or
Chemical Fume Hood.
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e PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and safety goggles.

o Deactivation: Spills must be neutralized with 5% Sodium Thiosulfate solution, which
nucleophilically opens the aziridinium ring to form a non-toxic thiosulfate ester.

Synthesis & Degradation Pathways

Understanding the synthesis helps in troubleshooting impurities, while understanding
degradation is vital for stock solution stability.

Synthesis and Activation Workflow

The following DOT diagram illustrates the synthesis of the d10 standard and its activation
pathway in solution.

Hydrolysis Product
(Amino Alcohol)

ization
CDEA-010 HCI | _in Water/Butter | Free Base X ziridinium lon
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DNA/Protein Adduct
(Toxicity)

Click to download full resolution via product page

Figure 1: Synthesis route (left) and agueous activation/degradation pathway (right). The
formation of the Aziridinium ion is the critical instability factor.

Strategic Application: LC-MS/MS Bioanalysis

CDEA-d10 is the "Gold Standard" Internal Standard for quantifying Amiodarone Impurity H and
other diethylamino-containing drugs.

Why d10?

e Mass Shift (+10 Da): Provides a wide mass window, preventing isotopic overlap with the
parent analyte (M+0, M+1, M+2 natural isotopes).
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» Retention Time Matching: Deuterium isotope effects on lipophilicity are minimal here,
ensuring the IS co-elutes with the analyte to compensate for matrix effects (ion
suppression/enhancement) perfectly.

Experimental Protocol: Stock Preparation

Objective: Prepare a stable 1 mg/mL stock solution. Self-Validating Step: Use acidic methanol
to prevent cyclization.

e Weighing: Weigh 1.0 mg of CDEA-d10 HCI into a tared amber glass vial.
e Solvent: Add 1.0 mL of 0.1% Formic Acid in Methanol.

o Reasoning: The formic acid maintains a low pH (<3), ensuring the nitrogen remains
protonated (ammonium form). The ammonium form cannot nucleophilically attack the
carbon-chloride bond, preventing aziridinium formation.

o Storage: Store at -20°C. Stability is >6 months in acidic methanol. Do not store in water.

LC-MS/IMS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). lonization: ESI
Positive Mode.
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Parameter Setting Rationale
Precursor lon (Q1) 146.1 m/z [M+H]* of d10-analog.
Loss of HCI (36 Da) — d10-
Product lon 1 (Q3) 110.1 m/z S -
Aziridinium ion. (Quantifier)
d10-Diethylamine fragment
Product lon 2 (Q3) 84.1 m/z »
[N(C2Ds)2CHz]*. (Qualifier)
Optimized for labile chloride
Cone Voltage 25V
loss.
o Moderate energy required to
Collision Energy 15-20 eV

cleave the C-N or C-Cl bond.

Mobile Phase A

0.1% Formic Acid in H20

Acidic pH prevents on-column

degradation.

Mobile Phase B

0.1% Formic Acid in ACN

Analytical Workflow & Troubleshooting

The following diagram details the logic flow for method development and troubleshooting

instability issues.
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Figure 2: Bioanalytical workflow and troubleshooting logic for CDEA-d10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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